![molecular formula C12H15F2NO2 B13055246 1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2,2-dimethylpropan-1-amine](/img/structure/B13055246.png)
1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2,2-dimethylpropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2,2-dimethylpropan-1-amine involves several stepsThe reaction typically involves the use of bromination agents and organic base hydrofluoride salts . Industrial production methods often focus on optimizing yield and reducing costs, using scalable processes that can be adapted for large-scale production .
化学反应分析
1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration reactions are typical, using reagents like chlorine or nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2,2-dimethylpropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Industry: Utilized in the development of new agrochemicals, including pesticides and herbicides.
作用机制
The mechanism of action of 1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may modulate the activity of neurotransmitter receptors or ion channels, such as the CFTR (cystic fibrosis transmembrane conductance regulator) channel . The presence of fluorine atoms enhances its binding affinity and stability, contributing to its pharmacological effects .
相似化合物的比较
1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2,2-dimethylpropan-1-amine can be compared with similar compounds like:
1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)-cyclopropanecarbonitrile: Known for its stability and potential biological activities.
2-(2,2-Difluorobenzo[D][1,3]dioxol-5-yl)acetonitrile: Used in agrochemical research for its enhanced potency and selectivity.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various applications .
属性
分子式 |
C12H15F2NO2 |
|---|---|
分子量 |
243.25 g/mol |
IUPAC 名称 |
1-(2,2-difluoro-1,3-benzodioxol-4-yl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C12H15F2NO2/c1-11(2,3)10(15)7-5-4-6-8-9(7)17-12(13,14)16-8/h4-6,10H,15H2,1-3H3 |
InChI 键 |
ULWRJXXBHNYIFF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(C1=C2C(=CC=C1)OC(O2)(F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(4-(Tert-butyl)phenyl)-[1,3]dioxolo[4,5-F]benzofuran](/img/structure/B13055172.png)
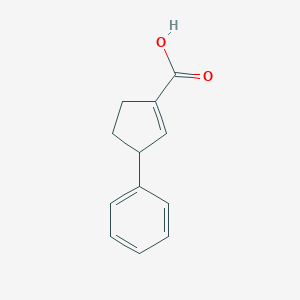
![1'-(Tert-butyl) 6-methyl spiro[chromane-2,4'-piperidine]-1',6-dicarboxylate](/img/structure/B13055174.png)
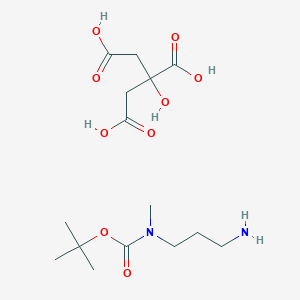
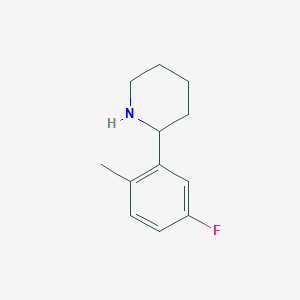
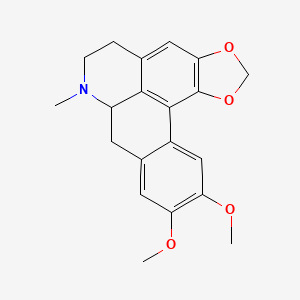
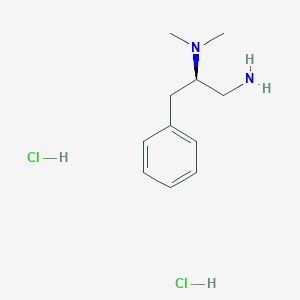
![4-Chloro-8-methoxy-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine](/img/structure/B13055200.png)
![(1S,2S)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13055202.png)
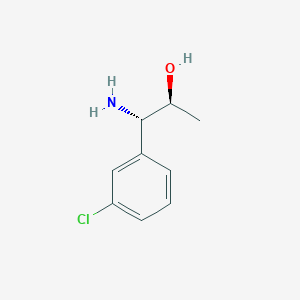
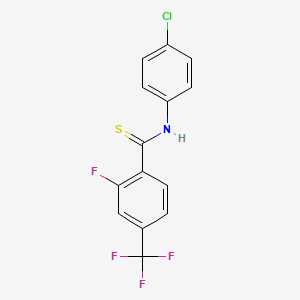
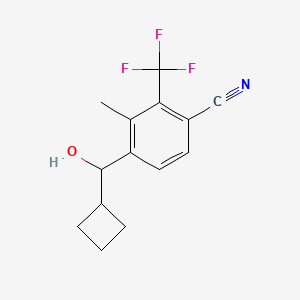
![[4-(2,2,2-trifluoroacetamido)-4H,5H,6H-cyclopenta[b]thiophen-6-ylidene]aminofuran-2-carboxylate](/img/structure/B13055229.png)

